N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that belongs to the class of isothiazolopyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, an isothiazole ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multiple steps:
Formation of the Isothiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isothiazole ring. This can be achieved through the reaction of a thioamide with a halogenated nitrile under basic conditions.
Pyrimidine Ring Construction: The next step involves the formation of the pyrimidine ring, which can be synthesized by the condensation of a suitable amidine with a diketone.
Coupling with Pyridine: The pyridine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Acylation: The final step involves the acylation of the intermediate compound with 4-methylbenzyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The compound’s structure allows it to fit into active sites or binding pockets, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-(3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide: Lacks the oxo group, which may affect its reactivity and binding properties.
N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-3-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide: The position of the pyridine nitrogen is different, potentially altering its interaction with biological targets.
Uniqueness
N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is unique due to the presence of the oxo group and the specific positioning of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-2-4-14(5-3-13)10-22-16(26)11-25-12-23-18-17(15-6-8-21-9-7-15)24-28-19(18)20(25)27/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUQLRAUCSFWIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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